

An In-Depth Technical Guide to 3-Ethynyl-3-methyloxetane

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Compound of Interest

Compound Name: 3-Ethynyl-3-methyloxetane

Cat. No.: B572437

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CAS Number: 1290541-27-3

This technical guide provides a comprehensive overview of **3-ethynyl-3-methyloxetane**, a valuable building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, synthesis, spectral characterization, and key applications, with a focus on its role in medicinal chemistry and click chemistry.

Chemical and Physical Properties

3-Ethynyl-3-methyloxetane is a heterocyclic compound featuring a strained four-membered oxetane ring substituted with both a methyl and an ethynyl group at the 3-position. The presence of the terminal alkyne makes it a versatile reagent for various coupling reactions, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] The oxetane moiety itself is of significant interest in medicinal chemistry as it can act as a bioisostere for gem-dimethyl or carbonyl groups, often improving the physicochemical properties of drug candidates, such as solubility and metabolic stability.[3]

Table 1: Physicochemical Properties of **3-Ethynyl-3-methyloxetane**

Property	Value	Source
CAS Number	1290541-27-3	[4]
IUPAC Name	3-ethynyl-3-methyloxetane	[4]
Molecular Formula	C6H8O	[4]
Molecular Weight	96.13 g/mol	[4]
Boiling Point	Not explicitly available in search results.	
Density	Not explicitly available in search results.	
Melting Point	Not explicitly available in search results.	
SMILES	C#CC1(C)COC1	[4]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **3-ethynyl-3-methyloxetane** was not found in the provided search results, a general synthetic strategy can be inferred from the synthesis of similar 3,3-disubstituted oxetanes.[5][6] A plausible approach involves the alkynylation of a suitable oxetan-3-one precursor.

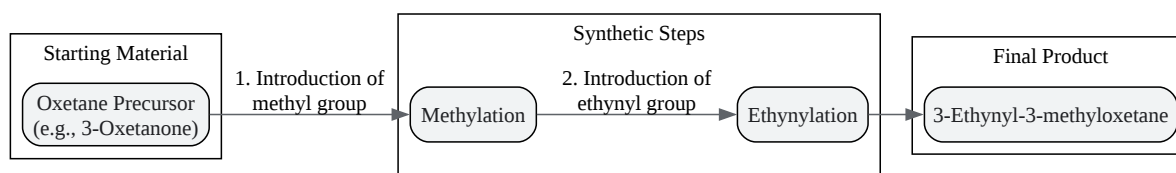
General Synthetic Approach

The synthesis of 3,3-disubstituted oxetanes often starts from commercially available oxetan-3-one.[6] A potential synthetic route to **3-ethynyl-3-methyloxetane** could involve the following conceptual steps:

- Protection of the ketone: If necessary, the ketone functionality of a suitable starting material could be protected.
- Introduction of the methyl group: A methylation reaction, for instance, using a Grignard reagent like methylmagnesium bromide, could be performed.

- Introduction of the ethynyl group: An alkynylation reaction, for example, using a lithium acetylide or similar nucleophilic ethynyl equivalent, would introduce the terminal alkyne.
- Deprotection: If a protecting group was used, its removal would yield the final product.

A visual representation of a generalized synthetic workflow is provided below.



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Caption: Generalized synthetic workflow for **3-ethynyl-3-methyloxetane**.

Spectral Characterization

Detailed spectral data for **3-ethynyl-3-methyloxetane** are typically available from commercial suppliers upon request.^[4] However, based on the known spectral properties of similar compounds, the following characteristic peaks can be anticipated.

Table 2: Predicted Spectral Data for **3-Ethynyl-3-methyloxetane**

Spectroscopy	Characteristic Peaks
^1H NMR	- Signal for the terminal alkyne proton ($\equiv\text{C-H}$) around δ 2.0-3.0 ppm. [7] [8] - Signals for the oxetane ring protons (CH_2) typically in the region of δ 4.0-5.0 ppm.- Signal for the methyl group protons (CH_3) around δ 1.0-1.5 ppm. [9]
^{13}C NMR	- Signals for the alkyne carbons ($\text{C}\equiv\text{C}$) in the range of δ 70-90 ppm. [10] - Signal for the quaternary carbon of the oxetane ring.- Signals for the methylene carbons of the oxetane ring.- Signal for the methyl carbon.
IR Spectroscopy	- A sharp, weak absorption band for the $\text{C}\equiv\text{C}$ stretch around $2100\text{-}2260\text{ cm}^{-1}$. [11] - A sharp absorption band for the $\equiv\text{C-H}$ stretch around 3300 cm^{-1} . [11] - C-H stretching vibrations for the alkyl groups just below 3000 cm^{-1} . [12] - C-O stretching of the ether in the fingerprint region. [12]

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a strained, polar oxetane ring and a reactive terminal alkyne makes **3-ethynyl-3-methyloxetane** a highly attractive building block in drug discovery.

Role as a Bioisostere

The oxetane motif is increasingly utilized as a bioisostere for commonly found functional groups in drug molecules, such as gem-dimethyl and carbonyl groups.[\[3\]](#)[\[13\]](#) This substitution can lead to significant improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

- **Improved Solubility:** The polar nature of the oxetane ring can enhance the aqueous solubility of a molecule, which is often a challenge in drug development.[\[3\]](#)

- **Metabolic Stability:** Replacing metabolically labile groups with an oxetane can block sites of enzymatic degradation, thereby increasing the half-life of a drug.
- **Modulation of Lipophilicity:** The incorporation of an oxetane can fine-tune the lipophilicity of a compound, which is a critical parameter for its pharmacokinetic and pharmacodynamic profile.

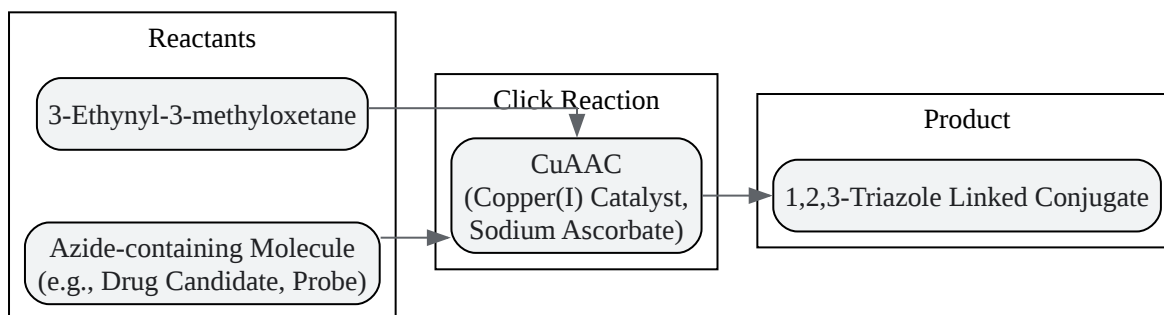
Utility in Click Chemistry

The terminal alkyne functionality of **3-ethynyl-3-methyloxetane** allows for its facile conjugation to other molecules bearing an azide group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.^{[14][15]} This "click" reaction is known for its high efficiency, selectivity, and biocompatibility, making it a powerful tool in various stages of drug discovery.

Experimental Protocol: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a generalized procedure and may require optimization for specific substrates.

- **Reactant Preparation:** Dissolve the azide-containing molecule (1 equivalent) and **3-ethynyl-3-methyloxetane** (1-1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-butanol and water).
- **Catalyst Preparation:** In a separate vial, prepare a fresh solution of the copper(I) catalyst. This is typically done by adding a solution of a copper(II) salt (e.g., CuSO₄, 1-5 mol%) to a solution of a reducing agent (e.g., sodium ascorbate, 5-10 mol%) in water. A stabilizing ligand such as TBTA or THPTA may also be included.
- **Reaction Initiation:** Add the catalyst solution to the solution of the azide and alkyne.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).
- **Work-up and Purification:** Once the reaction is complete, the product is isolated through standard work-up procedures, which may include extraction and column chromatography.



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Caption: Schematic of a CuAAC reaction using **3-ethynyl-3-methyloxetane**.

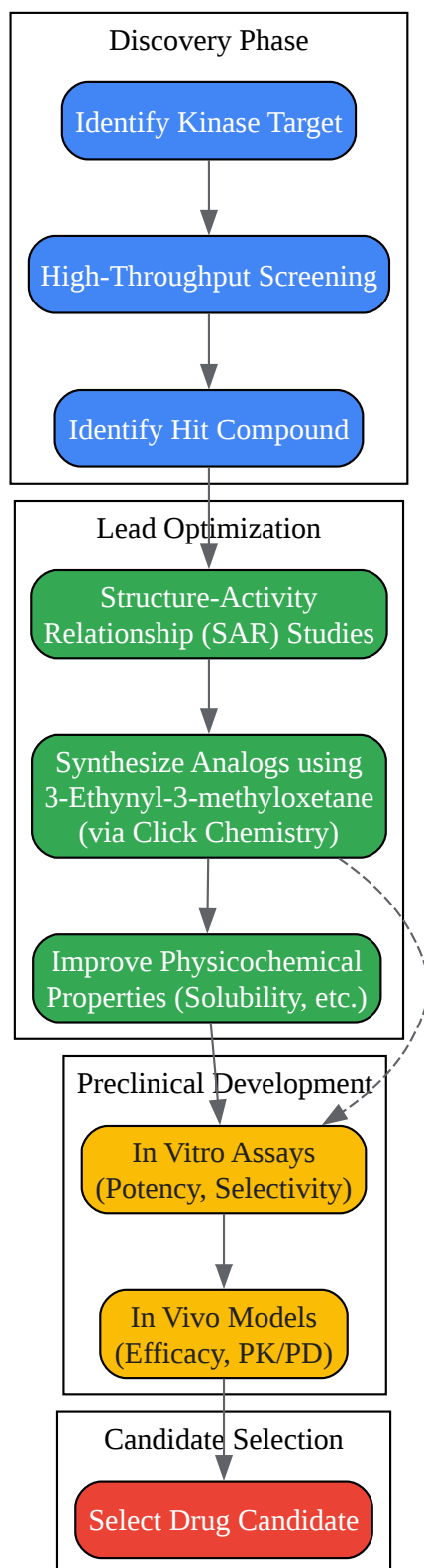
This click chemistry approach enables the modular synthesis of complex molecules, including:

- PROTACs and Molecular Glues: Linking a target-binding moiety to an E3 ligase-recruiting element.
- Bioconjugation: Attaching the oxetane-containing fragment to proteins, nucleic acids, or other biomolecules for imaging or therapeutic purposes.
- Fragment-Based Drug Discovery (FBDD): Growing a fragment hit by linking it to other small molecules to improve its binding affinity and drug-like properties.

Signaling Pathways and Logical Relationships

While specific examples of **3-ethynyl-3-methyloxetane** directly modulating a signaling pathway were not identified in the search results, its application in the synthesis of kinase inhibitors provides a logical framework for its potential impact. For instance, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, ethynyl-containing fragments are known to interact with the ATP-binding site of the kinase domain.

The following diagram illustrates a hypothetical drug discovery workflow where **3-ethynyl-3-methyloxetane** could be employed to develop a novel kinase inhibitor.



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Caption: Hypothetical drug discovery workflow for a kinase inhibitor.

In this workflow, **3-ethynyl-3-methyloxetane** serves as a key building block in the lead optimization phase to rapidly generate a library of analogs with potentially improved properties, accelerating the identification of a viable drug candidate.

Conclusion

3-Ethynyl-3-methyloxetane is a valuable and versatile building block in modern chemical and pharmaceutical research. Its unique structural features, combining the beneficial properties of the oxetane ring with the reactive handle of a terminal alkyne, make it a powerful tool for the synthesis of novel compounds with improved drug-like properties. Its utility in click chemistry further expands its applicability, enabling the efficient construction of complex molecular architectures for a wide range of applications in drug discovery and chemical biology. As the demand for novel therapeutics with optimized properties continues to grow, the importance of innovative building blocks like **3-ethynyl-3-methyloxetane** is expected to increase.

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